molecular formula C7H3FN2O3 B1329878 4-Fluoro-3-nitrophenyl isocyanate CAS No. 65303-82-4

4-Fluoro-3-nitrophenyl isocyanate

Cat. No. B1329878
CAS RN: 65303-82-4
M. Wt: 182.11 g/mol
InChI Key: KCHOHFPMTUPOJU-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenyl isocyanate is a chemical compound with the formula C7H3FN2O3 . It has a molecular weight of 182.1087 . The IUPAC Standard InChI is InChI=1S/C7H3FN2O3/c8-6-2-1-5(9-4-11)3-7(6)10(12)13/h1-3H .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-nitrophenyl isocyanate consists of a phenyl ring substituted with a fluoro group, a nitro group, and an isocyanate group .


Physical And Chemical Properties Analysis

4-Fluoro-3-nitrophenyl isocyanate has a refractive index of 1.5684 (lit.) and a density of 1.455 g/mL at 25 °C (lit.) . Its melting point is 27-28 °C (lit.) .

Scientific Research Applications

  • Scientific Field : Analytical and Bioanalytical Chemistry .
  • Summary of the Application : 4-fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation. It’s one of the oldest photolinkers used for photoaffinity labeling . It’s used for the construction of bioconjugates and the immobilization of biomolecules onto polymer surfaces, which are essential requirements of many biochemical assays and chemical syntheses .
  • Methods of Application : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by this compound through nitrene insertion reaction was reported in 2001 .
  • Results or Outcomes : The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification . This compound has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .

Safety And Hazards

4-Fluoro-3-nitrophenyl isocyanate may cause skin and eye irritation, and may be harmful if inhaled or ingested . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1-fluoro-4-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-6-2-1-5(9-4-11)3-7(6)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHOHFPMTUPOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215651
Record name 4-Fluoro-3-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitrophenyl isocyanate

CAS RN

65303-82-4
Record name 4-Fluoro-3-nitrophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065303824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrophenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Jao - 1992 - elibrary.ru
… (38) to yield $\beta$-lactams 3-methoxy-1,3,6-trimethyl-8-(4-nitrophenyl)-2-oxa-$ 8$-azabicyclo (4.2.0) octan-7-one (92a and 92b), and with 4-fluoro-3-nitrophenyl isocyanate (39) to …
Number of citations: 0 elibrary.ru
CE Hoesl, A Nefzi, RA Houghten - Journal of Combinatorial …, 2003 - ACS Publications
… Using 4-Fluoro-3-nitrophenyl Isocyanate. MBHA resin (R 1 = H) or resin-bound secondary amines (R 1 = PhCH 2 CH 2 , CH 3 CH 2 ) were treated with 4-fluoro-3-nitrophenyl isocyanate …
Number of citations: 52 pubs.acs.org
N Rana, MA Aziz, RAT Serya, DS Lasheen… - ACS bio & med …, 2022 - ACS Publications
Rapid cell division and reprogramming of energy metabolism are two crucial hallmarks of cancer cells. In humans, hexose trafficking into cancer cells is mainly mediated through a …
Number of citations: 5 pubs.acs.org
RM Stephenson - Flash Points of Organic and Organometallic …, 1987 - Springer
Flash Points Page 1 Flash Points Boron hydride, CA 19287-45-7: 205.37 (7). Decaborane, CA 17702-41-9: 353.15 (6). C12H2Si Dichlorosilane, CA 4109-96-0: 235.93 (6). Thionyl …
Number of citations: 0 link.springer.com
AG STRAUB, TG LAMPE, JG PERNERSTORFER… - ic.gc.ca
La présente invention concerne des combinaisons (A) d'oxazolidinones correspondant à la formule (I) et (B) d'autres principes actifs, un procédé de production de ces combinaisons et …
Number of citations: 2 www.ic.gc.ca

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